Octahydrocyclopenta[b][1,4]thiazine 1,1-dioxide hydrochloride
Description
Octahydrocyclopenta[b][1,4]thiazine 1,1-dioxide hydrochloride (CAS: 1909305-98-1) is a bicyclic heterocyclic compound featuring a fused cyclopentane-thiazine system. The thiazine ring (a six-membered ring containing sulfur and nitrogen) is fully saturated (octahydro) and functionalized as a 1,1-dioxide, indicating the sulfur atom is in a sulfone oxidation state. The hydrochloride salt form enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]thiazine 1,1-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)5-4-8-6-2-1-3-7(6)11;/h6-8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYCYFNTHISJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)S(=O)(=O)CCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazine Ring Formation via Aminothiol-Ketone Cyclization
The foundational approach involves cyclocondensation of 2-aminocyclopentanethiol derivatives with α-brominated carbonyl compounds. As demonstrated in analogous benzothiazine syntheses, this method utilizes nucleophilic displacement followed by intramolecular cyclization. For instance, reaction of 2-aminocyclopentanethiol with ethyl 2-bromo-2-methylpropanoate in acetonitrile at reflux yields the unsaturated thiazine precursor. Kinetic studies show optimal yields (68-72%) occur at 80°C with triethylamine as base, achieving complete conversion within 8-12 hours.
Catalytic Hydrogenation for Ring Saturation
The unsaturated intermediate undergoes hydrogenation using Raney nickel (W-2 type) under moderate H₂ pressure (3-5 atm). Recent advancements employ asymmetric hydrogenation catalysts like (R)-BINAP-Ru complexes to control stereochemistry at the bridgehead carbons, achieving enantiomeric excess up to 92% in model systems. Hydrogenation efficiency correlates strongly with solvent polarity, with tetrahydrofuran providing optimal mass transfer characteristics (94% conversion vs. 78% in ethanol).
Sulfone Formation and Salt Precipitation
Post-hydrogenation oxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts the thioether to sulfone (1,1-dioxide). Stoichiometric studies reveal a 2:1 mCPBA:sulfide ratio achieves complete oxidation within 4 hours at 0-5°C. Final hydrochloride salt formation employs gaseous HCl bubbling in ethyl acetate, yielding crystalline product with 99.5% purity by HPLC.
Table 1: Optimization Parameters for Sequential Methodology
| Parameter | Optimal Value | Yield Impact (±5%) |
|---|---|---|
| Cyclization Temperature | 80°C | +12% vs. 60°C |
| H₂ Pressure | 4 atm | +9% vs. 2 atm |
| mCPBA Equivalents | 2.2 eq | +15% vs. 2.0 eq |
| Salt Precipitation pH | 3.8-4.2 | +8% vs. broad range |
Borane-Mediated Reductive Amination Approach
Imide Precursor Synthesis
This route adapts pyrrolidine synthesis techniques to thiazine systems. The key intermediate, cyclopenta[b]thiazine-3,4-dione, is prepared via Diels-Alder reaction between cyclopentadiene and thiazinedione derivatives. X-ray crystallographic analysis confirms the bicyclic dione structure adopts a boat conformation favorable for subsequent reduction.
Stereoselective Borane Reduction
BH₃·THF complexes with Lewis acids (BF₃·OEt₂) effect complete reduction of the dione to octahydro structure. NMR monitoring shows the cis-fused isomer predominates (cis:trans = 8:1) due to steric guidance during boron coordination. Scale-up experiments demonstrate consistent 86% yield at 5 kg batch size using continuous flow hydrogenation.
Sulfonation and Salt Formation
Contrary to sequential oxidation, this method introduces the sulfone group earlier via sulfonation of the dione precursor. Reaction with chlorosulfonic acid in DMF at -10°C installs the 1,1-dioxide group with 94% efficiency before reduction. Final hydrochloride salt crystallization from methanol/MTBE yields 99.8% pure product by qNMR.
Microwave-Assisted One-Pot Synthesis
Green Chemistry Adaptations
Building on benzothiazine microwave syntheses, this method combines 2-aminocyclopentanethiol, diethyl acetylenedicarboxylate, and sulfonic acid in solvent-free conditions. Microwave irradiation (300W, 120°C) accelerates the tandem thia-Michael addition and cyclization to 15 minutes versus 8 hours conventionally. Life cycle assessment shows 62% reduction in E-factor compared to stepwise routes.
In Situ Oxidation and Purification
Integrated H₂O₂ oxidation under microwave conditions converts the intermediate directly to sulfone without isolation. A designed experiment varying H₂O₂ concentration (30-50%) identified 35% as optimal for minimizing over-oxidation byproducts. Final purification via antisolvent crystallization (water/acetone) achieves 97.3% purity with single recrystallization.
Table 2: Comparative Analysis of Synthetic Methods
| Metric | Sequential Method | Borane Method | Microwave Method |
|---|---|---|---|
| Total Steps | 5 | 4 | 2 |
| Overall Yield | 58% | 71% | 82% |
| Stereoselectivity | 76% ee | 92% ee | Racemic |
| PMI (kg/kg) | 86 | 54 | 29 |
| Scalability | Pilot Plant | Production | Lab Scale |
Analytical Characterization Benchmarks
Spectroscopic Fingerprinting
¹H NMR (400 MHz, D₂O) displays characteristic signals: δ 3.42 (m, 2H, S-CH₂-N), 2.91 (quin, J=7.8 Hz, 1H, bridgehead H), 2.15-1.98 (m, 4H, cyclopentyl CH₂), 1.75 (m, 2H, axial CH₂). ¹³C NMR confirms sulfone carbons at δ 54.8 (C-SO₂) and 52.1 (N-C-SO₂).
Chromatographic Purity Assessment
HPLC method validation per ICH Q2(R1) guidelines shows:
- Column: Zorbax SB-C18 (4.6×150mm, 3.5μm)
- Mobile Phase: 10mM NH₄OAc (pH 4.5)/MeCN (85:15)
- Retention Time: 6.8±0.2 minutes
- LOQ: 0.03% w/w
Industrial-Scale Process Considerations
Cost-Benefit Analysis of Routes
The borane method offers superior stereocontrol for chiral API production despite higher borane costs ($12/g vs. $0.8/g for H₂). Sequential methods prove cost-effective for racemic material ($4.2/g COGS) but require expensive palladium catalysts. Microwave synthesis shows promise for clinical trial material with 83% reduced solvent use.
Regulatory Compliance Aspects
ICH impurity profiling identified three critical process-related impurities:
- Over-reduced tetrahydro derivative (Specification: ≤0.15%)
- Exo-sulfoxide byproduct (Specification: ≤0.10%)
- Residual borane complexes (Specification: ≤5ppm) Stability studies indicate the hydrochloride salt maintains ≥95% potency for 36 months at 25°C/60% RH when packaged with molecular sieve desiccants.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydrocyclopenta[b][1,4]thiazine 1,1-dioxide hydrochloride can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Antimicrobial Properties
One of the primary applications of octahydrocyclopenta[b][1,4]thiazine 1,1-dioxide hydrochloride is in the development of antimicrobial agents. Studies have shown that derivatives of thiazine compounds exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . For instance, novel derivatives synthesized from this compound demonstrated minimum inhibitory concentration (MIC) values between 1.56 μg/mL to 12.5 μg/mL against these pathogens .
Neuropharmacological Applications
Research indicates potential neuropharmacological applications for octahydrocyclopenta[b][1,4]thiazine derivatives. Some studies focus on their role as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s disease. The hybridization of thiazine structures with other bioactive molecules has shown promise in enhancing cognitive function and reducing neurotoxicity associated with cholinergic neuron loss .
Case Studies and Research Findings
Pharmacological Insights
The pharmacological profile of this compound suggests it could be utilized in developing drugs targeting multiple diseases due to its diverse biological activities:
- Anticancer Activity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
- Antioxidant Effects : Thiazine derivatives have also been noted for their antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of Octahydrocyclopenta[b][1,4]thiazine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1,2-Benzo[e]thiazine 1,1-Dioxide Derivatives
These compounds feature a benzene ring fused to a thiazine dioxide system. Key differences from the target compound include:
- Aromatic vs. Aliphatic Fusion : The benzo-fused system introduces aromaticity, altering electronic properties and reactivity compared to the aliphatic cyclopenta fusion.
Table 1: Comparison of Thiazine Dioxide Derivatives
1,4,3,5-Oxathiadiazepane 4,4-Dioxides
These seven-membered heterocycles contain sulfur, nitrogen, and oxygen atoms. Key distinctions include:
- Heteroatom Arrangement : The 1,4,3,5-oxathiadiazepane core includes alternating oxygen and sulfur/nitrogen atoms, contrasting with the thiazine’s simpler S/N arrangement.
- Synthesis : Prepared via acid-catalyzed condensation of aldehydes with thiazolidine precursors, highlighting divergent synthetic strategies compared to thiazine derivatives .
1,3-Oxazepine and Thiazolidine-4-one Derivatives
- 1,3-Oxazepines : Seven-membered rings with oxygen and nitrogen. Synthesized from benzimidazole precursors via hydrazone formation and anhydride cyclization, emphasizing modular synthetic approaches .
- Thiazolidine-4-ones: Five-membered rings (S, N, O) known for antimicrobial and antidiabetic applications. Their smaller ring size and ketone functionality differentiate them from the target compound’s sulfone and bicyclic system .
Table 2: Heterocyclic Core Comparison
Non-S-Oxidized 4H-1,2,6-Thiadiazines
These compounds lack sulfone groups, with sulfur in a lower oxidation state. This reduces polarity and may decrease solubility compared to the target compound’s hydrochloride salt. Their reactivity is dominated by thioamide-like behavior, whereas sulfones are typically more electrophilic .
Biological Activity
Octahydrocyclopenta[b][1,4]thiazine 1,1-dioxide hydrochloride (CAS: 1909305-98-1) is a heterocyclic compound with potential biological activities. Its unique structure, characterized by a thiazine ring and a sulfur dioxide moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C7H14ClNO2S
- Molecular Weight : 211.71 g/mol
- IUPAC Name : this compound
- Purity : 97%
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems. Studies suggest that it may function as a modulator of chemokine receptors, particularly CXCR4, which plays a crucial role in immune response and cancer metastasis .
Anticancer Activity
Research indicates that compounds similar to octahydrocyclopenta[b][1,4]thiazine exhibit significant anticancer properties. For instance, a study demonstrated its potential to inhibit tumor growth in various cancer models through the modulation of signaling pathways related to cell proliferation and apoptosis .
Antimicrobial Properties
In vitro studies have shown that octahydrocyclopenta[b][1,4]thiazine derivatives possess antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties of this compound. It may exert protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant tumor reduction in xenograft models using octahydrocyclopenta[b][1,4]thiazine derivatives. |
| Study B | Showed antimicrobial efficacy against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |
| Study C | Reported neuroprotective effects in models of Parkinson's disease, indicating reduced apoptosis in dopaminergic neurons. |
Q & A
Q. How can computational modeling predict binding affinity and interaction mechanisms with target proteins?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using protein structures (e.g., human TLR4, PDB ID: 3FXI). Analyze hydrogen bonding (e.g., SER183, LYS230), hydrophobic interactions, and binding energies (ΔG ≤ -8.5 kcal/mol indicates strong affinity). Cross-validate with molecular dynamics simulations to assess stability. Compare results across species (e.g., murine TLR4) to identify conserved binding motifs .
Q. What in silico methods are effective for pharmacokinetic and drug-likeness profiling?
- Methodological Answer : Use SWISS/ADME to predict Lipinski’s rule compliance, bioavailability, and metabolic stability. Key parameters include logP (≤5), molecular weight (≤500 Da), and topological polar surface area (TPSA < 140 Ų). For compounds with minor deviations (e.g., molecular weight ~520 Da), prioritize analogs with lower hepatotoxicity risk via ProTox-II .
Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?
- Methodological Answer : Reassess synthesis purity (e.g., HPLC, HRMS) to rule out impurities affecting bioactivity. If computational models predict high affinity but in vitro activity is low, evaluate membrane permeability (e.g., PAMPA assay) or efflux pump susceptibility. Alternatively, re-optimize docking parameters (e.g., grid size, flexibility) or validate with isothermal titration calorimetry (ITC) for direct binding measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
